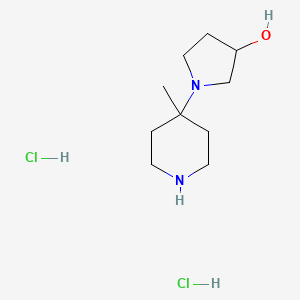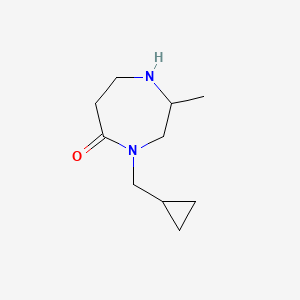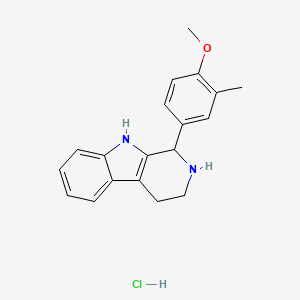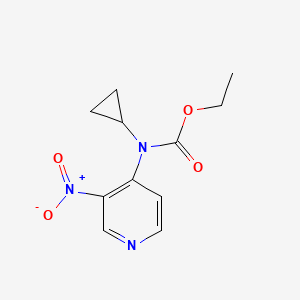
Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate
Descripción general
Descripción
Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is a chemical compound with the molecular formula C11H13N3O4 . It has a molecular weight of 251.24 . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate consists of an ethyl group (C2H5) attached to a carbamate group (NHCOO) which is further connected to a cyclopropyl group (C3H5) and a 3-nitropyridin-4-yl group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate has a molecular weight of 251.24 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions would need to be determined experimentally.Aplicaciones Científicas De Investigación
Anticancer Potential
- Ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, including derivatives of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate, have shown to bind cellular tubulin, leading to the accumulation of cells at mitosis and exhibiting cytotoxic activity against experimental neoplasms in mice. Modifications in the carbamate group have been explored to assess their impact on antitumor activity. Specifically, analogues were prepared to evaluate the necessity of the carbamate group for activity, with findings indicating that activity is reduced when ethyl is replaced with bulky aliphatic groups or when alterations are made to the ethoxy and amino groups (Temple, Rener, & Comber, 1989).
- Another study focused on the synthesis of potential anticancer agents through modifications of ethyl (5-amino-2H-pyrido[4,3-b][1,4]oxazin-7-yl)carbamates and ethyl (5-amino-2H-pyridol[4,3-b][1,4]thiazin-7-yl)carbamates. The effects of these compounds on the proliferation and mitotic index of cultured L1210 cells and on the survival of mice bearing P388 leukemia were determined, highlighting the potential of these compounds as anticancer agents (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Synthesis and Characterization
- Research into the synthesis of 4-nitro-γ-carbolines via the Graebe–Ullmann reaction revealed a new scheme for producing compounds containing substituents in the pyridine ring. This work involved the development of starting materials such as 1-[6-aryl(methyl)-2-methyl(cyclopropyl)-3-nitropyridin-4-yl]-1Н-1,2,3-benzotriazoles, showcasing the diverse synthetic routes and applications of nitropyridine derivatives (Shuvalov, Shestakov, Kulakova, Kuratova, Vorontsova, & Sagitullina, 2019).
Novel Heteroisoindoles Synthesis
- The reaction of nitropyridine derivatives with ethyl isocyanoacetate led to the tandem cyclization producing polycyclic pyrrolopyridines or imidazopyridines, demonstrating the versatility of nitropyridine derivatives in synthesizing novel heterocyclic compounds with potential biological activity (Ono, Murashima, Nishi, Nakamoto, Kato, Tamai, & Uno, 2002).
Safety And Hazards
The safety and hazards associated with Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate are not specified in the sources I found . As with any chemical, appropriate safety measures should be taken when handling this compound, including the use of personal protective equipment and proper disposal methods.
Propiedades
IUPAC Name |
ethyl N-cyclopropyl-N-(3-nitropyridin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-2-18-11(15)13(8-3-4-8)9-5-6-12-7-10(9)14(16)17/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEADMRWWIQXOIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C1CC1)C2=C(C=NC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670476 | |
| Record name | Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate | |
CAS RN |
797032-05-4 | |
| Record name | Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde](/img/structure/B1487389.png)
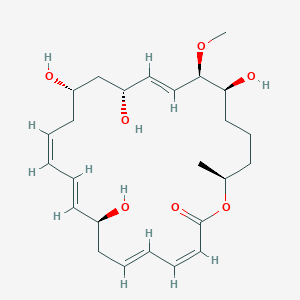
![3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1487392.png)
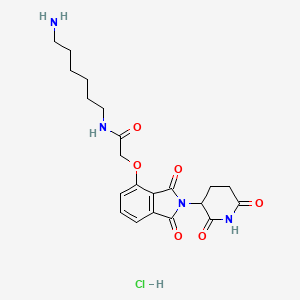
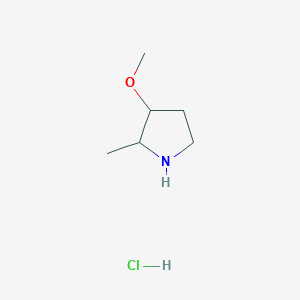
![10-Azabicyclo[4.3.1]decane-3,4-diol](/img/structure/B1487397.png)
![7-Benzyl-3,7,10-triaza-tricyclo[3.3.3.0*1,5*]undecane-3-carboxylic acid tert-butyl ester](/img/structure/B1487399.png)
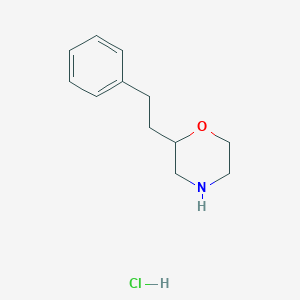
![8-Isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1487402.png)

![2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol](/img/structure/B1487405.png)
